
2-(2-Chloro-3-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-methylphenoxy)acetic acid: (2-Chloro-6-methylphenoxy)acetic acid , is a chemical compound with the molecular formula C₉H₉ClO₃. It belongs to the class of phenoxyacetic acids and is structurally related to acetic acid. The compound features a chlorine atom and a methyl group attached to the phenoxy ring, which is connected to the acetic acid moiety .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 2-(2-Chloro-3-methylphenoxy)acetic acid involves several routes. One common method is the reaction between 2-chloro-6-methylphenol and chloroacetic acid. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound .
Industrial Production:: While there isn’t a specific industrial-scale production process dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.
Analyse Des Réactions Chimiques
Reactivity:: 2-(2-Chloro-3-methylphenoxy)acetic acid can participate in various chemical reactions:
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under basic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and phenol.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Aqueous base (e.g., sodium hydroxide).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions. For example, esterification yields esters, while hydrolysis produces the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-(2-Chloro-3-methylphenoxy)acetic acid finds applications in:
Herbicides: It acts as a plant growth regulator and herbicide, inhibiting weed growth.
Plant Physiology Research: Used to study plant hormone signaling pathways.
Environmental Studies: Investigating the fate and behavior of herbicides in soil and water.
Mécanisme D'action
The compound likely exerts its effects through interactions with plant hormone receptors or enzymes involved in growth regulation. Further research is needed to elucidate the precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-(2-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern, it shares similarities with other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
2-(2-chloro-3-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
QVJBBPPQWPNEEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


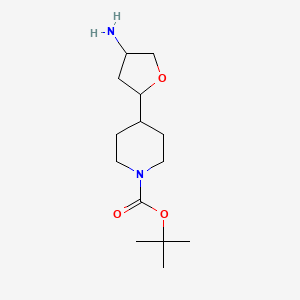
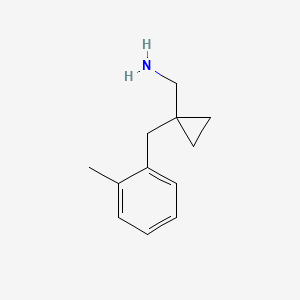

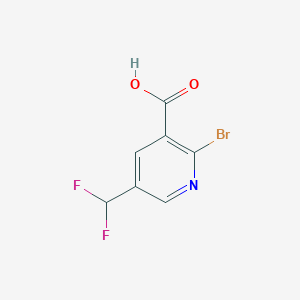
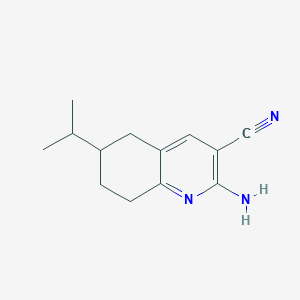

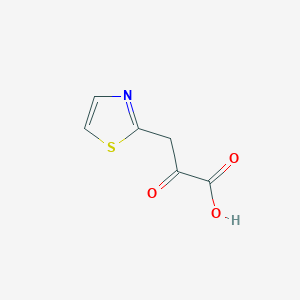
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
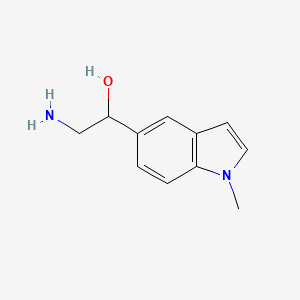
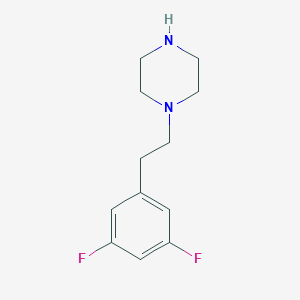

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
